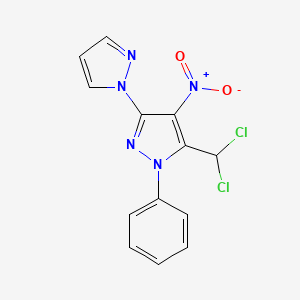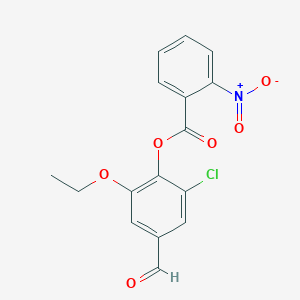
2-(4-phenoxyphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-phenoxyphenoxy)acetohydrazide, also known as PPAAH, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPAAH is a hydrazide derivative that has shown promising results in various studies related to cancer, inflammation, and oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-(4-phenoxyphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and oxidative stress. This compound has been shown to inhibit the Akt/mTOR pathway, which plays a critical role in cell growth and survival. This compound has also been found to inhibit the JAK/STAT pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been found to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In oxidative stress research, this compound has been found to reduce the production of ROS and increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-phenoxyphenoxy)acetohydrazide has several advantages for lab experiments, including its relative ease of synthesis and its ability to inhibit various signaling pathways involved in cancer, inflammation, and oxidative stress. However, this compound has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Further studies are needed to determine the optimal dosage and administration route for this compound in lab experiments.
Direcciones Futuras
There are several future directions for 2-(4-phenoxyphenoxy)acetohydrazide research. One area of interest is the development of this compound analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of this compound with other chemotherapeutic agents. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of 2-(4-phenoxyphenoxy)acetohydrazide involves the reaction of 4-phenoxyphenol with chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-phenoxyphenoxy)acetyl chloride. The resulting product is then reacted with hydrazine hydrate to obtain this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for larger quantities.
Aplicaciones Científicas De Investigación
2-(4-phenoxyphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and oxidative stress. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response.
In oxidative stress research, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to protect against oxidative damage in various cell types.
Propiedades
IUPAC Name |
2-(4-phenoxyphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-16-14(17)10-18-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINHUAQVIBXSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973645 |
Source


|
| Record name | 2-(4-Phenoxyphenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5807-21-6 |
Source


|
| Record name | 2-(4-Phenoxyphenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)

![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)

![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)